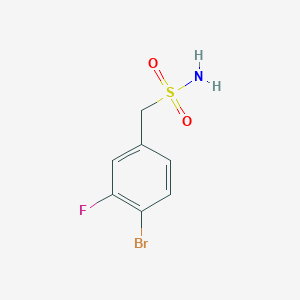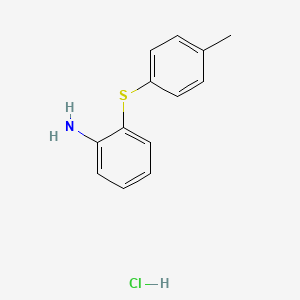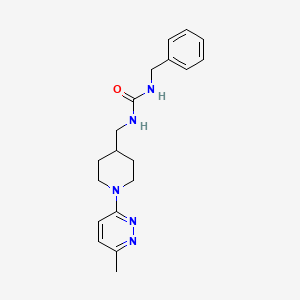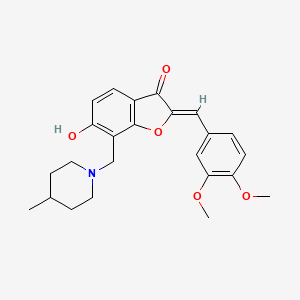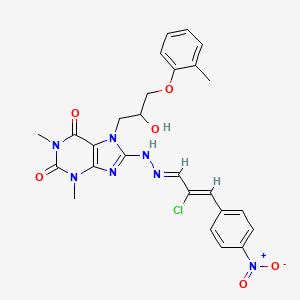
8-((E)-2-((Z)-2-chloro-3-(4-nitrophenyl)allylidene)hydrazinyl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((E)-2-((Z)-2-chloro-3-(4-nitrophenyl)allylidene)hydrazinyl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H26ClN7O6 and its molecular weight is 567.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensor Applications
Compounds with structural similarities to the one mentioned have been synthesized and utilized as chemosensors. For example, substituted aryl hydrazones of β-diketones have been developed as selective fluorescent chemosensors for biologically and environmentally significant cations like Co2+. These chemosensors operate through reversible “on–off” sensing capabilities, with their fluorescence properties being strongly dependent on the electronic character of the substituent. The detection limits of these sensors range from 3 μm to 7 μm, showcasing their sensitivity and potential for environmental monitoring and biological studies (Subhasri & Anbuselvan, 2014).
Pharmacological Evaluation
Another research avenue explores the pharmacological potentials of purine-2,6-dione derivatives. These compounds, particularly those with substitutions at the 7 and 8 positions, have been evaluated for their affinity and selectivity toward serotonin receptors, revealing potential as ligands with psychotropic activity. Specifically, derivatives have shown promising anxiolytic and antidepressant properties, suggesting their application in the development of new therapeutic agents for mental health disorders (Chłoń-Rzepa et al., 2013).
Molecular Interaction Studies
Studies on similar compounds have also focused on their intermolecular interactions, providing insights into their potential applications in material science and drug design. Quantitative analysis of intermolecular interactions in xanthine derivatives has been performed, highlighting the role of hydrogen bonds and electrostatic interactions in determining the stability and properties of molecular crystals. Such analyses are crucial for understanding the behavior of these compounds in various environments and can aid in the design of materials with specific properties (Shukla et al., 2020).
Properties
IUPAC Name |
8-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O6/c1-16-6-4-5-7-21(16)40-15-20(35)14-33-22-23(31(2)26(37)32(3)24(22)36)29-25(33)30-28-13-18(27)12-17-8-10-19(11-9-17)34(38)39/h4-13,20,35H,14-15H2,1-3H3,(H,29,30)/b18-12-,28-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVSYEBOZNZWPA-FWJVMYCUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/Cl)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2985911.png)
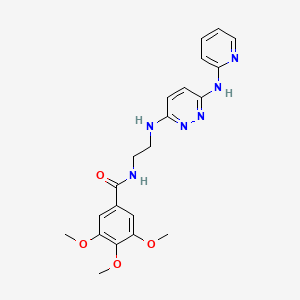
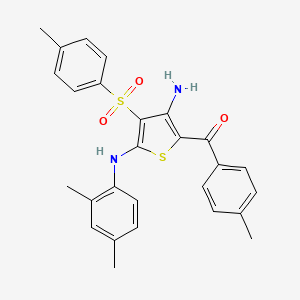
![(2S,3R)-2-[5-(2-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2985914.png)
![2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide](/img/structure/B2985920.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2985921.png)
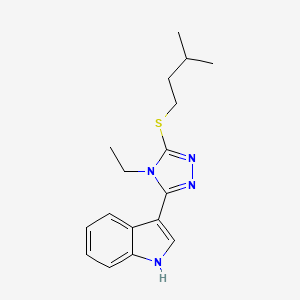
![2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985923.png)
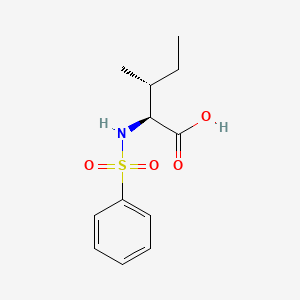
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2985925.png)
